molecular formula C22H29N3O4S2 B2581485 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-63-1

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2581485
CAS No.: 896299-63-1
M. Wt: 463.61
InChI Key: NCMUGWBRHWESSR-UHFFFAOYSA-N
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Description

The compound 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a sulfonamide-containing heterocyclic molecule characterized by a benzamido-thiophene-carboxamide backbone. Key structural features include:

  • Sulfamoyl group: The N-cyclohexyl-N-methylsulfamoyl moiety at the 4-position of the benzamido group introduces steric bulk and lipophilicity.
  • Thiophene core: The 4,5,6-trimethyl-substituted thiophene ring likely enhances electronic stability and modulates solubility.

Properties

IUPAC Name

2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-14-15(2)30-22(19(14)21(27)23-3)24-20(26)16-10-12-18(13-11-16)31(28,29)25(4)17-8-6-5-7-9-17/h10-13,17H,5-9H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMUGWBRHWESSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, with the CAS number 896299-63-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H29N3O4S2
  • Molecular Weight : 463.6 g/mol
  • Structure : The compound features a thiophene core substituted with a benzamide moiety and a cyclohexylsulfamoyl group.

Preliminary studies suggest that the compound may exert its biological effects through multiple pathways, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to applications in dermatology for conditions related to hyperpigmentation.
  • Antioxidant Properties : The presence of thiophene and sulfamoyl groups may contribute to antioxidant activity, potentially reducing oxidative stress in cells.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound's antimicrobial properties were evaluated using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. The results indicated varying degrees of activity:

  • MIC Values :
    • < 125 µg/mL : Strong activity
    • 125 - 500 µg/mL : Moderate activity
    • > 500 µg/mL : Weak or no activity
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa1000

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis (programmed cell death)
  • Inhibition of DNA synthesis

A study reported IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa15
MCF720
A54930

Case Studies

  • Skin Pigmentation Disorders : A case study evaluated the efficacy of the compound in reducing melanin synthesis in B16F10 melanoma cells. Results showed a significant decrease in melanin production compared to untreated controls.
  • Antioxidant Effects : Another study assessed the compound's ability to scavenge reactive oxygen species (ROS). The results indicated that it effectively reduced ROS levels by approximately 40%, suggesting potential protective effects against oxidative damage.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Key Substituents Impact on Properties
Target Compound Thiophene-carboxamide N-cyclohexyl-N-methylsulfamoyl; 4,5,6-trimethyl High lipophilicity (cyclohexyl), steric hindrance, moderate solubility
Compounds [4–6] () Hydrazinecarbothioamide 4-X-phenylsulfonyl (X = H, Cl, Br); 2,4-difluorophenyl Electron-withdrawing groups (Cl/Br) enhance stability; fluorophenyl increases logP
Methotrexate-related compounds (–3) Pteridinyl-glutamic acid 2,4-diaminopteridinyl; benzamido; methoxy/carboxy Polar groups (carboxy) improve aqueous solubility; targets folate metabolism
Patent compounds () Oxazolidinone Trifluoromethyl; methylsulfonamide/ethanethioamide Trifluoromethyl enhances metabolic stability; thioamide modulates bioavailability
Supplier analogs (–6) Tetrahydrothieno-pyridine 6-isopropyl/6-methyl; hydrochloride salt Salt forms improve solubility; alkyl groups (isopropyl vs. methyl) alter logP
Key Observations:
  • Sulfamoyl vs. Sulfonyl Groups : The target compound’s N-cyclohexyl-N-methylsulfamoyl group provides greater lipophilicity compared to phenylsulfonyl derivatives (e.g., ’s [4–6]), which may enhance membrane permeability but reduce aqueous solubility .
  • Thiophene vs.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Functional Group Target Compound (Inferred) Analogs [4–6] Methotrexate Analogs (–3)
C=O Stretch (IR) ~1660–1680 cm⁻¹ (benzamido) 1663–1682 cm⁻¹ (hydrazinecarbothioamides) 1680–1700 cm⁻¹ (carboxy/amide)
S=O Stretch (IR) ~1150–1200 cm⁻¹ (sulfamoyl) 1243–1258 cm⁻¹ (C=S in [4–6]) Not applicable
NH Stretch (IR) ~3150–3300 cm⁻¹ (amide) 3150–3319 cm⁻¹ (hydrazinecarbothioamides) ~3300 cm⁻¹ (pteridinyl amines)
¹³C-NMR (Sulfonamide) ~55–60 ppm (N-methyl) 125–130 ppm (C=S in [4–6]) Not applicable
  • The absence of C=S vibrations (~1250 cm⁻¹) in the target compound distinguishes it from ’s hydrazinecarbothioamides, confirming a stable sulfamoyl linkage .
  • Methotrexate analogs (–3) exhibit higher C=O stretching frequencies due to carboxylic acid groups, contrasting with the target’s carboxamide .

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